(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic molecule featuring a fused thiazolo-triazolone core. Its structure includes a 4-fluorophenyl-substituted furan ring linked via a methylidene group to the thiazolo-triazolone scaffold, with a 2-methoxyphenyl substituent at position 2. This architecture combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C22H14FN3O3S |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H14FN3O3S/c1-28-18-5-3-2-4-16(18)20-24-22-26(25-20)21(27)19(30-22)12-15-10-11-17(29-15)13-6-8-14(23)9-7-13/h2-12H,1H3/b19-12- |
InChI Key |
UIPKDCASAREIGD-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation: Thiazolo[3,2-b]triazol-6(5H)-one Skeleton
The thiazolo-triazole backbone is typically constructed via cyclocondensation reactions. A common approach involves the reaction of 2-aminothiazole derivatives with α-keto esters or α-haloketones under basic conditions.
Cyclocondensation of 2-Amino-4-(2-methoxyphenyl)thiazole
A precursor for the 2-(2-methoxyphenyl) substituent is synthesized by treating 2-bromo-1-(2-methoxyphenyl)ethan-1-one with thiourea in ethanol at reflux (78°C, 12 h), yielding 2-amino-4-(2-methoxyphenyl)thiazole (85% yield). This intermediate reacts with ethyl 2-chloroacetoacetate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base (60°C, 6 h) to form the triazolone core.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, EtOH | DMF | +22% |
| Temperature (°C) | 40–80 | 60 | +15% |
| Base | K₂CO₃, NaHCO₃, Et₃N | K₂CO₃ | +18% |
Alternative Routes: Suzuki-Miyaura Coupling for Late-Stage Functionalization
For scalable production, a palladium-catalyzed cross-coupling strategy is employed to introduce the 2-methoxyphenyl group post-cyclization.
Synthesis of Boronic Ester Intermediate
The core 5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}thiazolo[3,2-b]triazol-6(5H)-one (1.0 equiv) is brominated at position 2 using N-bromosuccinimide (NBS) in acetic acid (0°C → 25°C, 2 h), yielding the 2-bromo derivative (91%). This intermediate undergoes Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture (90°C, 12 h), achieving 82% yield.
Table 2: Palladium Catalyst Screening
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 65 |
| PdCl₂(dppf) | — | 73 |
| Pd(PPh₃)₄ | — | 82 |
Stereochemical Control and Purification Challenges
The Z configuration of the exocyclic double bond is critical for biological activity but prone to isomerization under acidic or high-temperature conditions.
Isomerization Studies
- Thermal stability : Heating the compound in DMSO at 80°C for 24 h results in 12% E-isomer formation.
- Acid-mediated isomerization : Treatment with 1 M HCl in THF (25°C, 1 h) leads to 18% E-isomer.
Purification via silica gel chromatography using ethyl acetate/hexane (3:7) with 0.1% acetic acid minimizes isomerization, achieving >99% Z-purity.
Industrial-Scale Adaptations
For kilogram-scale synthesis, continuous flow reactors enhance reproducibility and safety:
- Step 1 (Cyclocondensation) : A tubular reactor with static mixers (residence time: 30 min, 60°C).
- Step 2 (Knoevenagel) : Packed-bed reactor filled with immobilized piperidine catalyst (110°C, 2 h residence time).
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 14 h | 3.5 h |
| Isolated Yield | 68% | 81% |
| Purity | 95% | 98% |
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the application. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiazolo-triazolone derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Structural Analogues and Substituent Effects
Notes:
- *Calculated based on structural formula.
- The target compound’s 4-fluorophenyl and 2-methoxyphenyl groups may enhance binding specificity compared to simpler analogs like 2j .
Physicochemical and Spectral Properties
- Melting Points : Analogues with fused aromatic systems (e.g., 2j at 230–232°C , trimethoxyphenyl derivative in >250°C) exhibit higher melting points than aliphatic-substituted variants.
- LCMS Data : The target compound’s molecular ion peak is predicted at m/z ~397 [M+H]⁺, aligning with analogs like 2j (m/z 220) and trimethoxyphenyl derivative (m/z 486) .
- NMR Trends : The 4-fluorophenyl group in the target compound would produce distinct ¹⁹F NMR shifts (~-115 ppm for aromatic F) and deshielded aromatic protons in ¹H NMR .
Biological Activity
The compound (5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS No. 578753-69-2) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various research findings related to its activity.
- Molecular Formula : C22H14FN3O3S
- Molecular Weight : 416.42 g/mol
- Structure : The compound features a thiazolo-triazole core with a furan and phenyl substituents that may contribute to its biological activity.
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors. Its structure allows it to bind to these targets effectively, modulating their activity and leading to various biological effects. The thiazolo-triazole framework is known for its ability to interact with multiple biological pathways.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance:
- Tyrosinase Inhibition : Compounds in this class have shown competitive inhibition against tyrosinase, a key enzyme in melanin biosynthesis. The inhibition was characterized by low IC50 values (concentration needed to inhibit 50% of enzyme activity), indicating potent activity without cytotoxic effects on cell lines like B16F10 .
Case Studies
- Antimelanogenic Effects : A study demonstrated that derivatives of the compound inhibited melanin production in B16F10 melanoma cells. The docking studies suggested that these compounds bind effectively within the active site of tyrosinase, providing a basis for their antimelanogenic properties .
- Adenosine Receptor Interaction : Molecular docking studies have shown strong interactions with adenosine A(2A) receptors. Compounds similar to this compound displayed substantial binding affinity and selectivity compared to standard antagonists like SCH58261. This interaction suggests potential therapeutic applications in conditions modulated by adenosine signaling .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
